

An In-depth Technical Guide to Bisoprolol-d7: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Bisoprolol-d7**, a deuterated analog of the widely used cardioselective beta-blocker, bisoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

Bisoprolol-d7 is a stable, isotopically labeled form of bisoprolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantitative analysis of bisoprolol in biological matrices by mass spectrometry.

The chemical structure of **Bisoprolol-d7** is depicted below:



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Figure 1. Chemical Structure of **Bisoprolol-d7**.

The IUPAC name for **Bisoprolol-d7** is 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Bisoprolol-d7** and its non-deuterated counterpart, bisoprolol, is presented in the table below for easy comparison. While specific experimental data for some properties of **Bisoprolol-d7** are not readily available, the properties are expected to be very similar to those of bisoprolol.



Property	Bisoprolol-d7	Bisoprolol
Molecular Formula	C18H24D7NO4	C18H31NO4[2]
Molecular Weight	332.5 g/mol [1]	325.44 g/mol [2]
CAS Number	1310012-16-8[1]	66722-44-9[2]
Appearance	White to off-white solid	White crystalline powder[3]
Melting Point	Not available	~100 °C[4]
Boiling Point	Not available	445.0±45.0 °C (Predicted)[2]
Solubility	Soluble in methanol, ethanol, chloroform, and water.[3]	Readily soluble in water, methanol, ethanol, and chloroform.[3]
pKa (strongest basic)	~9.27 (Predicted)	9.27[4]
LogP	~1.9 (Predicted)	1.9[2]

Table 1. Physicochemical Properties of **Bisoprolol-d7** and Bisoprolol.

Pharmacological Properties

Bisoprolol-d7 is pharmacologically equivalent to bisoprolol. The primary mechanism of action is the selective and competitive blockade of $\beta1$ -adrenergic receptors, which are predominantly located in the heart muscle. This action is responsible for its negative chronotropic and inotropic effects, leading to a reduction in heart rate and myocardial contractility.

Mechanism of Action

Bisoprolol is a cardioselective $\beta1$ -adrenergic antagonist.[5] By blocking these receptors, it inhibits the effects of catecholamines (e.g., adrenaline), resulting in decreased cardiac output. [5] This leads to a reduction in blood pressure and myocardial oxygen demand. At therapeutic doses, bisoprolol exhibits minimal activity at $\beta2$ -adrenergic receptors, which are located in bronchial and vascular smooth muscle.[3]

Pharmacokinetics (of Bisoprolol)



The pharmacokinetic profile of bisoprolol is well-established:

Parameter	Value
Bioavailability	~80-90%[3]
Protein Binding	~30%[3]
Half-life	9-12 hours[3]
Metabolism	Hepatic (CYP3A4)
Excretion	Renal (50% unchanged) and feces (<2%)

Table 2. Pharmacokinetic Parameters of Bisoprolol.

Experimental Protocols

Bisoprolol-d7 is primarily used as an internal standard in bioanalytical methods for the quantification of bisoprolol in biological samples, most commonly plasma. Below is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Bisoprolol in Human Plasma by LC-MS/MS

This protocol outlines a common method for the extraction and analysis of bisoprolol from human plasma.

4.1.1. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of **Bisoprolol-d7** internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.



- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase	A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient	Isocratic or gradient elution (e.g., 70% A, 30% B)
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C

Table 3. Typical Liquid Chromatography Conditions.

4.1.3. Mass Spectrometry Conditions

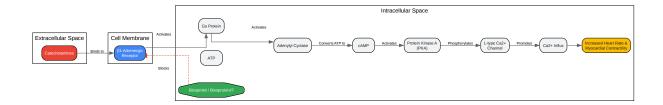


Parameter	Condition
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Bisoprolol: m/z 326.3 → 116.2Bisoprolol-d7: m/z 333.3 → 123.2
Ion Source Temp.	500°C
Collision Gas	Argon

Table 4. Typical Mass Spectrometry Conditions.

Signaling Pathway and Experimental Workflow Signaling Pathway of Bisoprolol

Bisoprolol's therapeutic effects are mediated through the blockade of the β 1-adrenergic signaling pathway in cardiomyocytes. The following diagram illustrates this pathway.



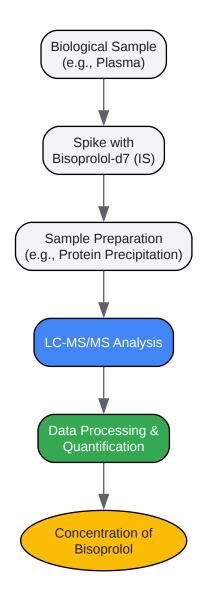
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Caption: β1-Adrenergic signaling pathway and the inhibitory action of Bisoprolol.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantification of bisoprolol in a biological sample using **Bisoprolol-d7** as an internal standard.



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Caption: Workflow for the bioanalysis of bisoprolol using an internal standard.



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